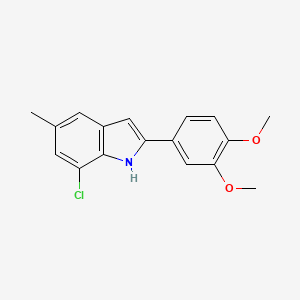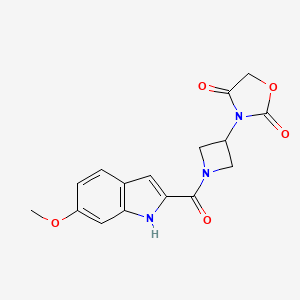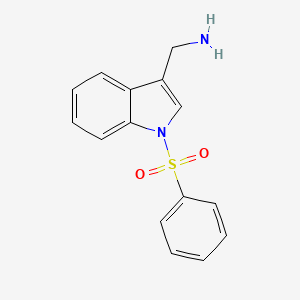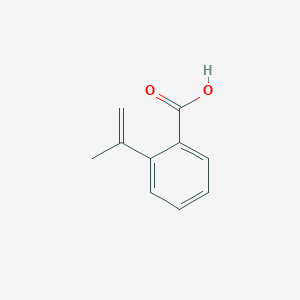
7-Chloro-2-(3,4-dimethoxyphenyl)-5-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-(3,4-dimethoxyphenyl)-5-methyl-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chloro group at the 7th position, two methoxy groups at the 3rd and 4th positions of the phenyl ring, and a methyl group at the 5th position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(3,4-dimethoxyphenyl)-5-methyl-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3,4-dimethoxyphenylacetic acid.
Formation of Indole Core: The indole core is formed through a Fischer indole synthesis, where phenylhydrazine reacts with the ketone derivative of 3,4-dimethoxyphenylacetic acid under acidic conditions.
Chlorination: The indole derivative is then chlorinated at the 7th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Methylation: Finally, the methyl group is introduced at the 5th position using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or ammonia in solvents like ethanol or dimethylformamide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dechlorinated indole derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the chloro group.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine:
Drug Development: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-(3,4-dimethoxyphenyl)-5-methyl-1H-indole depends on its specific application. In biological systems, it may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, altering cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes by mimicking natural substrates or binding to active sites.
Gene Expression Modulation: Affecting the expression of genes involved in various cellular processes.
Comparaison Avec Des Composés Similaires
2-Chloro-3,4-dimethoxybenzil: Shares the 3,4-dimethoxyphenyl structure but differs in the core structure and functional groups.
3,4-Dimethoxyphenethylamine: Similar methoxy substitution pattern but belongs to the phenethylamine class.
Uniqueness:
Structural Features: The combination of the indole core with specific substitutions at the 7th, 3rd, 4th, and 5th positions makes it unique.
Biological Activity: Exhibits distinct biological activities due to its specific structural configuration, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H16ClNO2 |
|---|---|
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
7-chloro-2-(3,4-dimethoxyphenyl)-5-methyl-1H-indole |
InChI |
InChI=1S/C17H16ClNO2/c1-10-6-12-8-14(19-17(12)13(18)7-10)11-4-5-15(20-2)16(9-11)21-3/h4-9,19H,1-3H3 |
Clé InChI |
KEYCWULGBQJCFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)Cl)NC(=C2)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-4-methyl-N-[(2S)-1-[[(2R)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B14124190.png)
![(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14124196.png)
![methyl (2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B14124200.png)


![5-(tert-Butyl)-2-morpholinobenzo[d]oxazole](/img/structure/B14124231.png)
![3-(4-ethoxyphenyl)-1-(3-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124243.png)
![1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose](/img/structure/B14124245.png)




![2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B14124291.png)

